molecular formula C11H9ClN2O2S B13662791 Ethyl 2-(6-chloro-3-pyridyl)thiazole-4-carboxylate CAS No. 400776-17-2

Ethyl 2-(6-chloro-3-pyridyl)thiazole-4-carboxylate

Cat. No.: B13662791
CAS No.: 400776-17-2
M. Wt: 268.72 g/mol
InChI Key: DDFZBUWOWZCCOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate typically involves the reaction of 6-chloropyridine-3-carbaldehyde with thioamide derivatives under specific conditions. One common method includes the use of ethyl bromoacetate and a base such as potassium carbonate in an organic solvent like ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives with altered electronic properties.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Ethyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. In agricultural applications, it may disrupt the metabolic processes of pests, leading to their elimination .

Comparison with Similar Compounds

Ethyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

400776-17-2

Molecular Formula

C11H9ClN2O2S

Molecular Weight

268.72 g/mol

IUPAC Name

ethyl 2-(6-chloropyridin-3-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H9ClN2O2S/c1-2-16-11(15)8-6-17-10(14-8)7-3-4-9(12)13-5-7/h3-6H,2H2,1H3

InChI Key

DDFZBUWOWZCCOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CN=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.